![molecular formula C9H6ClF3INO B3043802 N-Acetyl-2-chloro-4-iodo-6-trifluoromethylaniline CAS No. 927800-64-4](/img/structure/B3043802.png)
N-Acetyl-2-chloro-4-iodo-6-trifluoromethylaniline
Overview
Description
Scientific Research Applications
Research on Similar Compounds
Metabolic Studies : Investigations into the metabolic fate and urinary excretion of related aniline compounds, such as 3-methyl-4-trifluoromethylaniline, highlight their biochemical transformations. These studies focus on processes like N-acetylation and C-oxidation, shedding light on the metabolic pathways of similar chemical structures (Scarfe et al., 1999).
Chemical Reactivity and Synthesis : Research into the synthesis and reactivity of chloroanilines and related compounds offers insights into potential synthetic applications. These studies detail methods for synthesizing various derivatives and exploring their chemical properties (Kurasawa et al., 1996).
Biological Applications : Some studies delve into the biological properties of related compounds, such as N-acetylneuraminic acid derivatives. This research can provide a framework for understanding how N-acetyl and chloroaniline functionalities might interact in biological systems (Hagedorn & Brossmer, 1986).
Pharmacokinetics and Biotransformation : Research on the role of acetylation polymorphism in the biotransformation of arylamine compounds can be relevant. This area of study examines how genetic variations affect the metabolism of these compounds, which could be pertinent for compounds like N-Acetyl-2-chloro-4-iodo-6-trifluoromethylaniline (Hein et al., 2018).
properties
IUPAC Name |
N-[2-chloro-4-iodo-6-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3INO/c1-4(16)15-8-6(9(11,12)13)2-5(14)3-7(8)10/h2-3H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEWLTOQJYLCNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)I)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-2-chloro-4-iodo-6-trifluoromethylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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